N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
This compound is a synthetic carboxamide derivative featuring a tetrahydro-2H-pyran core substituted with a phenyl group at the 4-position. The ethyl side chain is hydroxylated and further substituted with thiophene rings at both the 2- and 3-positions.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S2/c24-20(21(9-11-26-12-10-21)17-5-2-1-3-6-17)23-16-22(25,18-8-14-27-15-18)19-7-4-13-28-19/h1-8,13-15,25H,9-12,16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZKROBYYSSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex thiophene derivative that has garnered attention for its potential biological activities. Thiophene derivatives are widely recognized in medicinal chemistry for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing available research findings and data.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Structural Features
- Functional Groups : The compound contains hydroxyl, carboxamide, and thiophene groups which contribute to its biological activity.
- Molecular Weight : 349.468 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar thiophene derivatives have been reported to inhibit various enzymes such as cyclooxygenase (COX), which plays a critical role in inflammatory processes .
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing signaling pathways involved in cell proliferation and apoptosis .
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
Anti-inflammatory Properties
This compound has been investigated for its potential as a COX inhibitor. In vitro studies demonstrated that related compounds possess anti-inflammatory effects by reducing prostaglandin synthesis, which is crucial in mediating inflammation .
Antimicrobial Effects
Thiophene derivatives are also known for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Activity against bacterial strains |
Case Study: COX Inhibition
In a comparative study of various thiophene derivatives, this compound showed promising results as a selective COX inhibitor. The IC50 values indicated moderate potency compared to established drugs like Celecoxib .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ()
The CORRECTED EUROPEAN PATENT SPECIFICATION () describes compounds with tetrahydro-2H-pyran-4-amine cores and phenyl substituents, which serve as relevant comparators:
Example 13 :
- Name : N-{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine
- Molecular Formula : C₂₆H₃₈N₂O₂
- Molecular Weight : 411.1 (calculated: 411.29)
- Key Features :
- Cyclopentyl-isopropyl backbone.
- 3,6-Dihydropyridine ring conjugated to a phenyl group.
- Methyl substitution on the tetrahydro-2H-pyran ring.
Example 14 :
- Name : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
- Molecular Formula : C₂₅H₃₈N₂O₂
- Molecular Weight : 399.2 (calculated: 399.29)
- Key Features :
- Hydrogenated piperidine ring replacing the dihydropyridine in Example 13.
- Absence of methyl substitution on the pyran ring.
Comparison with the Target Compound :
Key Observations :
- The target compound’s thiophene substituents distinguish it from Examples 13–14, which prioritize nitrogen-containing heterocycles (piperidine/dihydropyridine). Thiophene’s electron-rich aromatic system may enhance binding to sulfur-interacting biological targets.
Research Implications
- Synthetic Complexity : The target compound’s dual thiophene substitution likely requires specialized coupling reagents or catalysts, contrasting with the hydrogenation-driven synthesis of Examples 13–14 .
- Pharmacological Potential: Thiophene’s aromaticity may confer unique electronic properties compared to the nitrogen heterocycles in Examples 13–14, influencing receptor binding or metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
